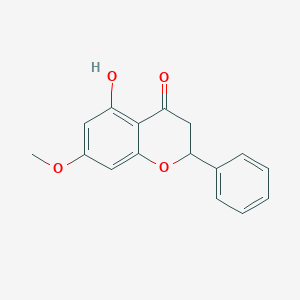

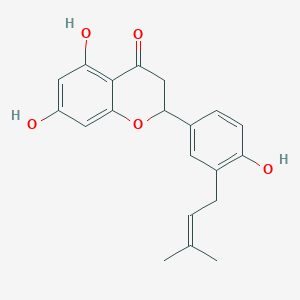

Licoflavanone

Vue d'ensemble

Description

Licoflavanone is a flavanone that can be isolated from the MeOH extract of air-dried leaves of Glycyrrhiza glabra var. typica . It has been found to have antibacterial activity .

Synthesis Analysis

Licoflavanone can be synthesized from the leaves of Glycyrrhiza uralensis (licorice) through maceration or ultrasound-assisted methods . The synthesis of flavonoids and terpenoids in the leaves and roots of Glycyrrhiza uralensis was found to be significantly different .

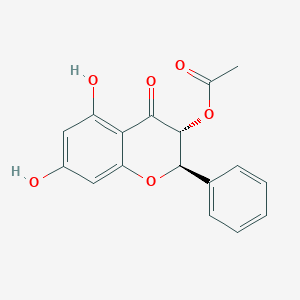

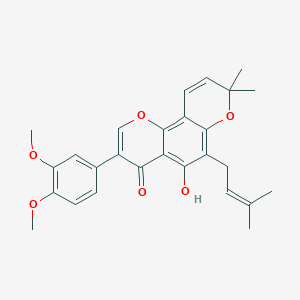

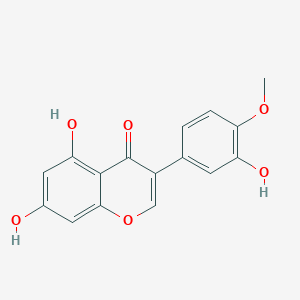

Molecular Structure Analysis

The molecular formula of Licoflavanone is C20H20O5 . The molecular weight is 340.37 .

Chemical Reactions Analysis

Licoflavanone has been found to have antibacterial activity . It can inhibit LPS-induced expression of TNFα, IL 1β, and IL 6 .

Applications De Recherche Scientifique

Antioxidant Activity

Licoflavanone: has been identified as a potent antioxidant. It exhibits significant activity in scavenging free radicals, which are known to cause oxidative stress leading to cellular damage. Studies have shown that Licoflavanone can effectively neutralize 2,2′-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis (3-ethylbenzothiazoline-6-sulfonic acid) Diammonium Salt (ABTS) radicals, suggesting its potential use in preventing oxidative stress-related diseases .

Anti-Inflammatory Properties

Licoflavanone demonstrates anti-inflammatory properties by modulating key inflammatory pathways. It inhibits the LPS-induced expression of pro-inflammatory cytokines such as TNFα, IL 1β, and IL 6. Additionally, it decreases the expression levels of iNOS and COX2 in LPS-stimulated RAW 264.7 cells, which are indicators of the inflammatory response .

Neuroprotective Effects

The compound’s ability to attenuate the toxicity of α-synuclein and reduce intracellular reactive oxygen species (ROS) content suggests its neuroprotective capabilities. This is particularly relevant in the context of neurodegenerative diseases like Parkinson’s, where α-synuclein plays a significant role .

Anti-Aging Potential

Licoflavanone has shown promise in anti-aging research. Its impact on cellular senescence and the aging process has been observed in yeast models expressing human α-synuclein. The compound’s potential to prevent aging and age-related disorders is being explored, with implications for both healthspan and lifespan extension .

Nutraceutical Applications

Given its bioactive properties, Licoflavanone is being considered for use in nutraceuticals. Its antioxidant and anti-inflammatory effects make it a candidate for dietary supplements aimed at promoting general health and preventing chronic diseases .

Pharmaceutical Development

The therapeutic properties of Licoflavanone are of interest in pharmaceutical development. Its modulation of the NF-kB/MAPK pathway indicates potential applications in the treatment of diseases where these pathways are dysregulated, such as cancer and autoimmune disorders .

Mécanisme D'action

Target of Action

Licoflavanone, also known as (2S)-abyssinone II, primarily targets the NF-kB/MAPK pathway . This pathway plays a crucial role in the regulation of immune responses and inflammation. Licoflavanone has been identified as a modulator of this pathway .

Mode of Action

Licoflavanone interacts with its targets by inhibiting the activation of the NF-kB/MAPK pathway . This inhibition results in a decrease in the production of pro-inflammatory cytokines and a reduction in the expression levels of cyclooxygenase 2/inducible nitric oxide synthase (COX-2/iNOS) .

Biochemical Pathways

Licoflavanone affects the NF-kB/MAPK pathway, which is involved in the regulation of immune responses and inflammation . By inhibiting this pathway, Licoflavanone can decrease the production of pro-inflammatory cytokines and reduce the expression levels of COX-2/iNOS . This leads to downstream effects such as reduced inflammation and potential anti-cancer effects .

Result of Action

Licoflavanone exhibits strong antioxidant and anti-inflammatory activities . It has been shown to decrease nitrite levels in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages . Furthermore, it markedly decreases pro-inflammatory cytokines and COX-2/iNOS expression levels . These effects suggest that Licoflavanone may have potential therapeutic applications in conditions associated with inflammation and oxidative stress.

Action Environment

The action, efficacy, and stability of Licoflavanone can be influenced by various environmental factors. For instance, the method of extraction can impact the chemical composition of Licoflavanone extracts . Additionally, the biological environment, such as the presence of LPS, can influence the anti-inflammatory activity of Licoflavanone . More research is needed to fully understand how different environmental factors can influence the action of Licoflavanone.

Propriétés

IUPAC Name |

5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5/c1-11(2)3-4-12-7-13(5-6-15(12)22)18-10-17(24)20-16(23)8-14(21)9-19(20)25-18/h3,5-9,18,21-23H,4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKWSLSAYABZTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Licoflavanone | |

CAS RN |

119240-82-3 | |

| Record name | (S)-4',5,7-Trihydroxy-3'-prenylflavanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029866 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

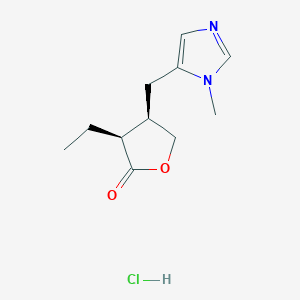

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

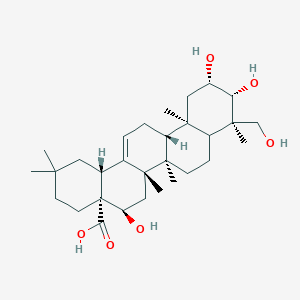

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate](/img/structure/B192102.png)